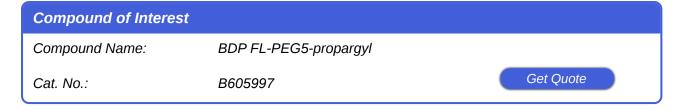


Application Notes and Protocols: Bioconjugation of BDP FL-PEG5-propargyl to Oligonucleotides

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of oligonucleotides with fluorescent dyes is critical for a multitude of applications in molecular biology, diagnostics, and therapeutics. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and bioorthogonal method for this purpose.[1][2][3] This reaction forms a stable triazole linkage between an alkyne and an azide, characterized by high yields and mild reaction conditions.[1]

BDP FL-PEG5-propargyl is a fluorescent labeling reagent ideally suited for this application. It features a bright and photostable BODIPY FL (BDP FL) fluorophore, a propargyl group for click chemistry conjugation, and a hydrophilic PEG5 spacer to enhance water solubility.[4][5][6] These application notes provide detailed protocols for the bioconjugation of **BDP FL-PEG5-propargyl** to azide-modified oligonucleotides via CuAAC, as well as an alternative strain-promoted azide-alkyne cycloaddition (SPAAC) method.

Product Information



Product Name	BDP FL-PEG5-propargyl
CAS Number	2093197-93-2[4]
Molecular Formula	C27H38BF2N3O6[4]
Molecular Weight	549.42 g/mol [4]
Excitation Wavelength (λex)	~505 nm[7]
Emission Wavelength (λem)	~511 nm[7]
Storage	Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C in the dark.[4]

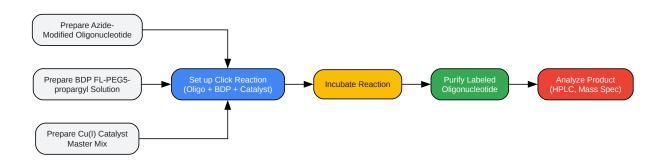
Experimental Protocols

Two primary methods for the bioconjugation of **BDP FL-PEG5-propargyl** to azide-modified oligonucleotides are presented: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified oligonucleotide to the terminal alkyne of **BDP FL-PEG5-propargyl** using a copper(I) catalyst.

Workflow for CuAAC Bioconjugation





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A schematic overview of the CuAAC workflow.

Materials

Reagent	Recommended Concentration/Amount		
Azide-Modified Oligonucleotide	1 mM in nuclease-free water		
BDP FL-PEG5-propargyl	10 mM in DMSO		
Copper(II) Sulfate (CuSO4)	50 mM in nuclease-free water		
BTTAA ligand	50 mM in DMSO		
Sodium Ascorbate	50 mM in nuclease-free water (prepare fresh)[8]		
Nuclease-free water			
DMSO	_		

Procedure

- Preparation of Reagents:
 - Prepare stock solutions of the azide-modified oligonucleotide, BDP FL-PEG5-propargyl,
 CuSO4, and BTTAA as described in the table above.
 - Crucially, prepare the sodium ascorbate solution fresh for each experiment to ensure its reducing activity.[8]
- Reaction Setup:
 - In a microcentrifuge tube, combine the following in order:
 - 6 μL of 1 mM azide-modified oligonucleotide
 - 1.8 μL of 10 mM BDP FL-PEG5-propargyl stock (3 equivalents)
 - 16.2 µL of nuclease-free water



- Vortex the mixture gently.
- Catalyst Preparation and Addition:
 - In a separate tube, prepare the catalyst master mix by combining equal volumes of the 50 mM CuSO4 and 50 mM BTTAA solutions.
 - Just before adding to the reaction, add an equal volume of the freshly prepared 50 mM sodium ascorbate to the CuSO4/BTTAA mixture. This reduces Cu(II) to the active Cu(I) state.
 - \circ Immediately add 6 μL of the activated catalyst master mix to the oligonucleotide/BDP FL mixture.
- Incubation:
 - Mix the reaction thoroughly by pipetting up and down.
 - Incubate the reaction at room temperature for 1-4 hours or overnight in the dark.[2][3]
 Reaction completion can be monitored by HPLC.
- Purification:
 - Purify the labeled oligonucleotide from excess reagents using methods such as ethanol precipitation or HPLC.[3][8]

Quantitative Summary for CuAAC Protocol



Component	Stock Concentration	Volume per Reaction	Final Concentration/ Amount	Equivalents (relative to Oligo)
Azide-Modified Oligonucleotide	1 mM	6 μL	200 μΜ	1
BDP FL-PEG5- propargyl	10 mM	1.8 μL	600 μΜ	3
CuSO4	50 mM	2 μL (in master mix)	~3.3 mM	~17
ВТТАА	50 mM	2 μL (in master mix)	~3.3 mM	~17
Sodium Ascorbate	50 mM	2 μL (in master mix)	~3.3 mM	~17
Nuclease-free Water	-	16.2 μL	-	-
Total Volume	30 μL			

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that is ideal for applications where the presence of copper may be detrimental, such as in living cells.[1][9] This protocol requires the use of a strain-promoted alkyne, such as one containing a dibenzocyclooctyne (DBCO) group, instead of a terminal alkyne. Therefore, for this protocol, a DBCO-modified BDP FL derivative would be used in place of **BDP FL-PEG5-propargyl**.

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incubation; incubation -> purification; purification -> analysis; }

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